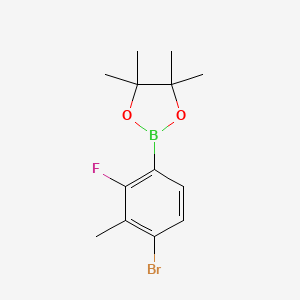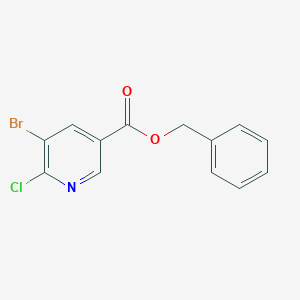
Benzyl 5-bromo-6-chloronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-bromo-6-chloronicotinate: is an organic compound with the molecular formula C13H9BrClNO2 It is a derivative of nicotinic acid, featuring both bromine and chlorine substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromo-6-chloronicotinate typically involves the esterification of 5-bromo-6-chloronicotinic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves refluxing the reactants in an appropriate solvent like toluene or dichloromethane, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzyl 5-bromo-6-chloronicotinate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products:
- Substituted nicotinates
- Various aromatic derivatives
- Coupled products with extended aromatic systems
Applications De Recherche Scientifique
Chemistry: Benzyl 5-bromo-6-chloronicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to nicotinic acid derivatives.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of Benzyl 5-bromo-6-chloronicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine substituents influence its binding affinity and reactivity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target .
Comparaison Avec Des Composés Similaires
Benzyl bromide: Similar in structure but lacks the chlorine substituent.
Benzyl chloride: Similar but with a chlorine atom instead of bromine.
Methyl 5-bromo-6-chloronicotinate: Similar but with a methyl ester group instead of a benzyl ester.
Uniqueness: Benzyl 5-bromo-6-chloronicotinate is unique due to the presence of both bromine and chlorine substituents on the nicotinic acid framework.
Propriétés
Formule moléculaire |
C13H9BrClNO2 |
|---|---|
Poids moléculaire |
326.57 g/mol |
Nom IUPAC |
benzyl 5-bromo-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H9BrClNO2/c14-11-6-10(7-16-12(11)15)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
UBKMDZJEWHUKCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(N=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14018659.png)

![3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14018669.png)
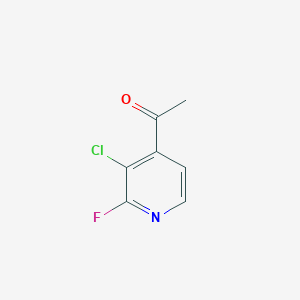
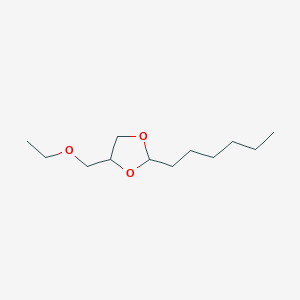

![(2R)-2-[[(Tert-butoxy)carbonyl]amino]-4-(pyridin-3-YL)butanoic acid](/img/structure/B14018679.png)
![4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B14018681.png)
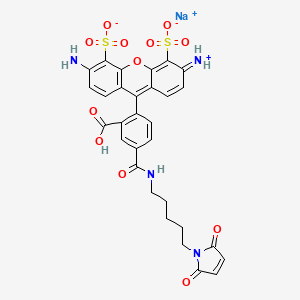
![Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]-](/img/structure/B14018689.png)
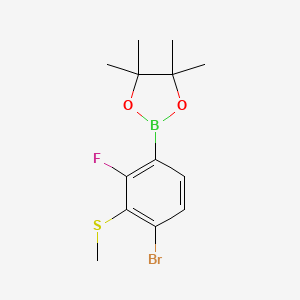
![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B14018697.png)
![Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate](/img/structure/B14018712.png)
